molecular formula C12H7Cl2NO2 B6296810 4-(3,4-Dichlorophenyl)pyridine-3-carboxylic acid CAS No. 1262011-50-6

4-(3,4-Dichlorophenyl)pyridine-3-carboxylic acid

Cat. No.: B6296810
CAS No.: 1262011-50-6
M. Wt: 268.09 g/mol
InChI Key: SHZLJGLSWAEBNL-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)pyridine-3-carboxylic acid is an organic compound with the molecular formula C12H7Cl2NO2 It is a derivative of pyridine, featuring a dichlorophenyl group at the 4-position and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dichlorophenyl)pyridine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,4-dichlorobenzaldehyde and 3-cyanopyridine.

    Condensation Reaction: The 3,4-dichlorobenzaldehyde undergoes a condensation reaction with 3-cyanopyridine in the presence of a base such as sodium ethoxide to form the corresponding imine.

    Cyclization: The imine intermediate is then cyclized under acidic conditions to yield the desired this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The dichlorophenyl group allows for various substitution reactions, such as nucleophilic aromatic substitution, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-(3,4-Dichlorophenyl)pyridine-3-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential in creating novel materials with specific electronic properties.

    Biological Studies: It serves as a probe in studying enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorophenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by mimicking the substrate or binding to the active site.

    Pathways Involved: The pathways affected by this compound include signal transduction pathways in cells, leading to altered cellular responses.

Comparison with Similar Compounds

  • 4-(3,5-Dichlorophenyl)pyridine-3-carboxylic acid
  • 4-(3,4-Dimethoxyphenyl)pyridine-3-carboxylic acid
  • 4-(3,4-Difluorophenyl)pyridine-3-carboxylic acid

Comparison:

    Uniqueness: The presence of two chlorine atoms in the 3,4-positions of the phenyl ring in 4-(3,4-Dichlorophenyl)pyridine-3-carboxylic acid provides unique electronic properties, making it more reactive in substitution reactions compared to its dimethoxy or difluoro analogs.

    Applications: While similar compounds may share some applications, the specific electronic and steric properties of this compound make it particularly suitable for certain medicinal and materials science applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-(3,4-dichlorophenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO2/c13-10-2-1-7(5-11(10)14)8-3-4-15-6-9(8)12(16)17/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZLJGLSWAEBNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=NC=C2)C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00557105
Record name 4-(3,4-Dichlorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262011-50-6
Record name 3-Pyridinecarboxylic acid, 4-(3,4-dichlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262011-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3,4-Dichlorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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